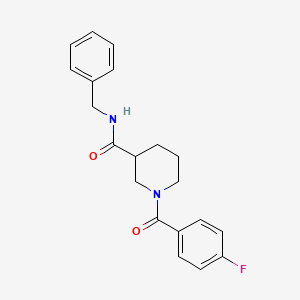

N-benzyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Overview

Description

N-benzyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a compound with potential interest in various fields of chemistry and pharmacology due to its unique structure and properties. The compound features a piperidine ring, which is a common motif in many pharmaceutical agents, linked to a 4-fluorobenzoyl group and a benzyl moiety through a carboxamide linkage. This structure suggests potential activity in central nervous system disorders among other applications, although the focus here excludes drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the condensation of appropriate benzoyl chlorides with N-benzyl piperidine derivatives in the presence of a base. The fluorobenzoyl component is introduced through reactions with fluorobenzoyl chlorides, leveraging the reactivity of the carboxamide group to form the final structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound often demonstrates significant intermolecular interactions, including hydrogen bonding, which can influence their physical and chemical properties. The presence of the fluorine atom contributes to the molecule's lipophilicity and can affect its binding affinity in biological systems.

Chemical Reactions and Properties

Compounds within this class can participate in various chemical reactions, particularly those involving the piperidine ring or the carboxamide functionality. The fluorine atom on the benzoyl group can influence the reactivity of the compound, making it a candidate for further functionalization or interaction with biological targets.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are closely related to its molecular conformation and intermolecular interactions. The presence of both polar (carboxamide) and nonpolar (benzyl, fluorobenzoyl) groups within the molecule contributes to its solubility profile in different solvents.

Chemical Properties Analysis

Chemically, the stability of this compound under various conditions can be attributed to the strength of the carboxamide bond and the electronic effects of the fluorine atom. The compound's reactivity can be explored in the context of potential nucleophilic substitutions at the piperidine nitrogen or electrophilic attacks on the aromatic rings.

References (Sources)

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potential anticholinesterase activities . The cholinergic system in the brain, which involves the neurotransmitter acetylcholine (ACh), plays a crucial role in learning, memory, stress responses, and cognitive functioning .

Mode of Action

Compounds with similar structures have been shown to interact with key cholinesterase enzymes, acetylcholinesterase (ache) and butyrylcholinesterase (buche), which hydrolyze ach into choline and acetic acid .

Biochemical Pathways

Similar compounds have been reported to affect the cholinergic system by inhibiting the hydrolysis of ach, thereby raising the level of ach . This can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases .

Result of Action

Similar compounds have been reported to enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases by raising the level of ach .

properties

IUPAC Name |

N-benzyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c21-18-10-8-16(9-11-18)20(25)23-12-4-7-17(14-23)19(24)22-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZREVZSZZMSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4727978.png)

![N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4727987.png)

![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4727995.png)

![4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4728005.png)

![N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4728006.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4728018.png)

![2-{2-[(3,4-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4728020.png)

![3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide](/img/structure/B4728025.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4728036.png)

![4-fluoro-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4728055.png)

![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B4728072.png)